![molecular formula C10H16O3 B1606685 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 828-52-4](/img/structure/B1606685.png)
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Overview
Description
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound with the molecular formula C₁₀H₁₆O₃. It is characterized by a bicyclo[2.2.2]octane core structure with a hydroxymethyl group and a carboxylic acid group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with bicyclo[2.2.2]octane derivatives.
Functional Group Introduction: The hydroxymethyl group can be introduced through hydroxymethylation reactions, while the carboxylic acid group can be introduced via carboxylation reactions.
Reaction Conditions: Common reagents and conditions include the use of formaldehyde for hydroxymethylation and carbon dioxide for carboxylation, often under basic conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-(Carboxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid.
Reduction: Formation of 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and polymers
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
- 4-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 4-(Hydroxymethyl)bicyclo[3.2.1]octane-1-carboxylic acid
Uniqueness
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to its bicyclo[2.2.2]octane core, which provides a rigid and stable framework. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
Biological Activity
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid, with the CAS number 828-52-4, is a bicyclic compound that has garnered interest in various fields of biological research. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by its bicyclic framework, which contributes to its unique biological properties. The molecular formula is , and it has a molecular weight of approximately 196.25 g/mol. Key physical properties include:
Property | Value |
---|---|
Boiling Point | 332.7 ºC |
Flash Point | 169.2 ºC |
Density | 1.285 g/cm³ |
Antiviral Properties
Research indicates that derivatives of bicyclo[2.2.2]octane structures, including this compound, have been explored for their antiviral potential. Dihydroxylated derivatives have been utilized as scaffolds for developing antiviral agents, demonstrating efficacy against various viral pathogens .
The proposed mechanism involves the interaction of these compounds with specific viral proteins or host cell receptors, potentially inhibiting viral replication or entry into host cells . For example, studies have shown that certain bicyclic amino acids can selectively disturb amino acid transport systems in the brain, influencing neurotransmitter levels and potentially affecting viral pathogenesis .
Case Studies
- Study on Amino Acid Transporters : A study highlighted the role of this compound as a model compound for studying amino acid transporters, showing its ability to modulate cellular uptake of neutral amino acids in the cerebral cortex .
- Cell Growth Inhibition : In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines at specific concentrations, suggesting its potential as an anticancer agent .
Synthesis Methods
Various synthetic routes have been developed to produce this compound efficiently:
Synthesis Route | Conditions | Yield |
---|---|---|
Reaction with potassium carbonate | DMF at 80°C for 16 hours | High |
Hydrolysis of methyl ester | Lithium hydroxide in THF and methanol | High |
Reduction with sodium borohydride | Aqueous solution at room temperature | 100% |
These methods highlight the compound's versatility and ease of synthesis, making it accessible for further research into its biological applications.
Properties
IUPAC Name |
4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h11H,1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVMAYNPSFMOGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00306539 | |
Record name | 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00306539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828-52-4 | |
Record name | 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=828-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 177415 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 828-52-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177415 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00306539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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